![molecular formula C22H22FN3OS B2478886 8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872199-79-6](/img/structure/B2478886.png)
8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, also known as EFB-1, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. EFB-1 belongs to the family of spirocyclic compounds, which are known to exhibit diverse biological activities.
Aplicaciones Científicas De Investigación
Spiro Compounds as Receptor Antagonists
Spiro compounds, such as those described in research, have been synthesized and evaluated for their potential as receptor antagonists. For instance, spiropiperidines have been developed as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrate significant activity in inhibiting NK2 receptor-mediated responses, suggesting their potential application in treating diseases where tachykinin receptors play a role, such as asthma and irritable bowel syndrome (Smith et al., 1995).
Inhibition of Epidermal Growth Factor Receptor
Research on triazaspirodecene derivatives has highlighted their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds containing the triazaspirodecene structure have shown inhibitory activity against EGFR, which plays a crucial role in the proliferation of cancer cells. This suggests their potential application in designing new anticancer agents (Fleita et al., 2013).
Polymorphism and Pharmacological Activity
The study of polymorphism in spiro compounds, such as spiperone analogs, reveals how different crystal forms can impact the pharmacological activity of these molecules. Understanding the conformational behavior of spiro compounds in various polymorphic forms is essential for optimizing their pharmacokinetic and pharmacodynamic properties (Azibi et al., 1983).
Development of Antimicrobial Agents
Spiro compounds have also been investigated for their antimicrobial properties. The synthesis of novel spiro heterocycles has demonstrated significant analgesic activity, indicating their potential for developing new antimicrobial and analgesic agents. This research underscores the versatility of spiro compounds in addressing various therapeutic needs (Cohen et al., 1978).
Propiedades
IUPAC Name |
(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-2-25-13-11-22(12-14-25)24-19(16-7-4-3-5-8-16)21(28)26(22)20(27)17-9-6-10-18(23)15-17/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAFPUHVDFOROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.